molecular formula C17H16N4O2 B2902901 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 518018-66-1

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No. B2902901
CAS RN: 518018-66-1
M. Wt: 308.341
InChI Key: XKKVEKNKHHDPLE-YBFXNURJSA-N
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Description

This compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known to have a wide range of applications, including in medicine and agriculture .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core, with a propylhydrazide group and a 4-hydroxybenzylidene group attached at the 3-position of the benzimidazole .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions that this compound would undergo would depend on the conditions and the reagents present.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazoles are used as antiparasitic drugs, and they work by inhibiting the polymerization of tubulin, a protein necessary for the survival of parasitic worms .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-14-7-5-13(6-8-14)11-19-20-17(23)9-10-21-12-18-15-3-1-2-4-16(15)21/h1-8,11-12,22H,9-10H2,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKVEKNKHHDPLE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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